3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one
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Overview
Description
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one is a chemical compound with the molecular formula C17H17NO3S and a molecular weight of 315.4 g/mol This compound is known for its unique structure, which includes a benzazepine core with a sulfonyl group and a methylphenyl substituent
Preparation Methods
The synthesis of 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable benzazepine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzazepines and sulfone derivatives.
Scientific Research Applications
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one can be compared with other similar compounds, such as:
1-(4-methylphenyl)sulfonyl-2,3-dihydro-4(1H)-quinolinone: This compound has a similar sulfonyl group and methylphenyl substituent but differs in the core structure, which is a quinolinone instead of a benzazepine.
3-(2-chlorophenyl)-1-[3-(4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine-6-yl]propenone: This compound has a similar benzazepine core but includes additional substituents, such as a chlorophenyl group and an oxazine ring.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSCRVKJECEXST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297246 |
Source
|
Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15218-07-2 |
Source
|
Record name | NSC114931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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